![molecular formula C8H4BrF3N2O B582401 3-bromo-5-(trifluoromethoxy)-1H-indazole CAS No. 1346521-23-0](/img/structure/B582401.png)
3-bromo-5-(trifluoromethoxy)-1H-indazole
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Description
Scientific Research Applications
Synthesis Techniques and Building Blocks
Indazole derivatives, including 3-bromo-5-(trifluoromethoxy)-1H-indazole, are pivotal in synthesizing complex molecules. Sequential Sonogashira and Suzuki cross-coupling reactions have been utilized to obtain a wide range of functionalized indazoles, which are explored for their potential as 5-HT receptor ligands (Witulski et al., 2005). Additionally, efficient synthesis methods have been reported for 7-substituted or 3,7-disubstituted 1H-indazoles, highlighting the role of these compounds as potent building blocks in divergent syntheses of indazoles via palladium cross-coupling reactions (Cottyn et al., 2007).
Potential as IKK2 Inhibitors
Indazole derivatives have been identified as potent IKK2 inhibitors, a target for anti-inflammatory and anticancer therapies. A study developed scalable chemical approaches to synthesize 3,5,7-trisubstituted 1H-indazoles, identifying them as potential IKK2 inhibitors (Lin et al., 2008).
α-Glucosidase Inhibition and Antioxidant Activity
Research on 7-carbo-substituted 5-bromo-3-methylindazoles evaluated their inhibitory effect against α-glucosidase activity and antioxidant potential, showing significant to moderate α-glucosidase inhibition. Some compounds exhibited moderate to significant antigrowth effect against breast MCF-7 cancer cell lines, suggesting their potential in therapeutic applications (Mphahlele et al., 2020).
Supramolecular Structures
The structures of fluorinated indazoles, including those similar to 3-bromo-5-(trifluoromethoxy)-1H-indazole, have been examined, revealing their crystallization as catemers in the form of helices. This study contributes to understanding the supramolecular interactions and potential applications of fluorinated indazoles in materials science (Teichert et al., 2007).
Antifungal Agents
Novel indazole-linked triazoles, including derivatives of 3-bromo-5-(trifluoromethoxy)-1H-indazole, have been discovered as antifungal agents, showing significant activity against fungal cultures. These findings point to the potential of indazole derivatives in developing new antifungal therapies (Park et al., 2007).
properties
IUPAC Name |
3-bromo-5-(trifluoromethoxy)-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O/c9-7-5-3-4(15-8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYGHZQEJXZFAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1OC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275853 |
Source
|
Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(trifluoromethoxy)-1H-indazole | |
CAS RN |
1346521-23-0 |
Source
|
Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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